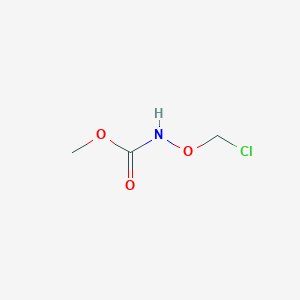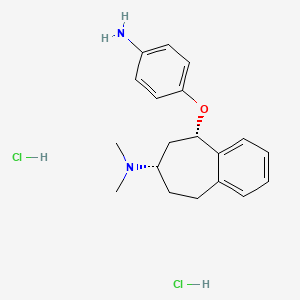
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique benzocycloheptene structure, which is often associated with significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- typically involves multiple steps, including the formation of the benzocycloheptene core, functionalization of the amine group, and introduction of the aminophenoxy and dimethyl groups. Common synthetic routes may include:
Formation of Benzocycloheptene Core: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Functionalization of Amine Group: Introduction of the amine group can be achieved through reductive amination or nucleophilic substitution reactions.
Introduction of Aminophenoxy and Dimethyl Groups: These groups can be introduced through nucleophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzocycloheptene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- include other benzocycloheptene derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties or chemical reactivity.
Conclusion
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- is a compound with diverse applications and significant potential in various scientific fields
Propriétés
Numéro CAS |
72575-47-4 |
|---|---|
Formule moléculaire |
C19H26Cl2N2O |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
(5S,7S)-5-(4-aminophenoxy)-N,N-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N2O.2ClH/c1-21(2)16-10-7-14-5-3-4-6-18(14)19(13-16)22-17-11-8-15(20)9-12-17;;/h3-6,8-9,11-12,16,19H,7,10,13,20H2,1-2H3;2*1H/t16-,19-;;/m0../s1 |
Clé InChI |
SSZSIQOMOKHSHC-VBKBRSQCSA-N |
SMILES isomérique |
CN(C)[C@H]1CCC2=CC=CC=C2[C@H](C1)OC3=CC=C(C=C3)N.Cl.Cl |
SMILES canonique |
CN(C)C1CCC2=CC=CC=C2C(C1)OC3=CC=C(C=C3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
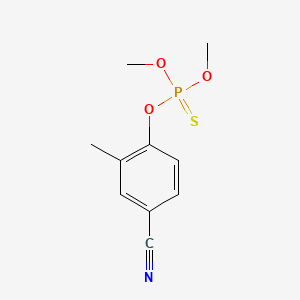
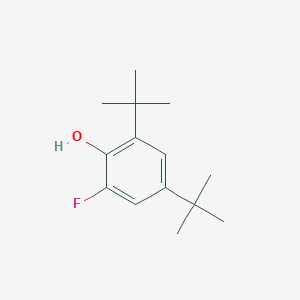
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)

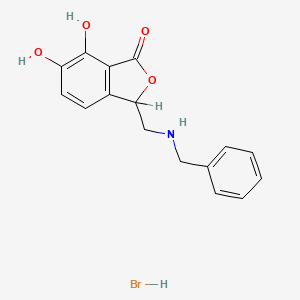
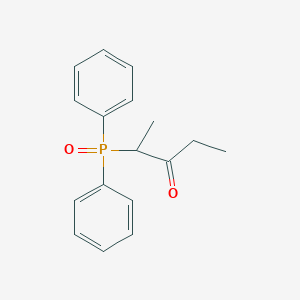



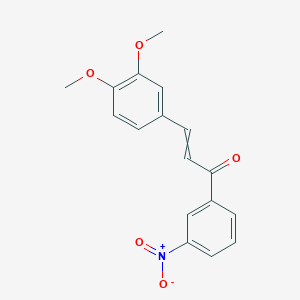
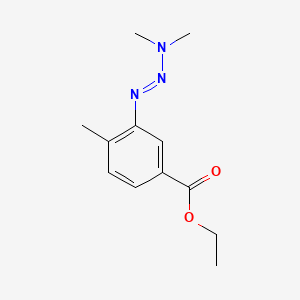
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
